2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide
Overview
Description
2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C16H16N4OS. It is known for its unique structure, which includes a benzimidazole ring, a sulfanyl group, and an acetohydrazide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide typically involves the reaction of 1-benzyl-1H-benzimidazole-2-thiol with ethyl chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the acetohydrazide moiety can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanylacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c17-19-15(21)11-22-16-18-13-8-4-5-9-14(13)20(16)10-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZAMLXLPQKXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974423 | |
Record name | 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5892-70-6 | |
Record name | 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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